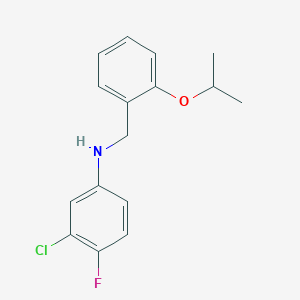![molecular formula C4H4F3N3S2 B1451708 5-[(2,2,2-Trifluorethyl)amino]-1,3,4-thiadiazol-2-thiol CAS No. 156377-70-7](/img/structure/B1451708.png)
5-[(2,2,2-Trifluorethyl)amino]-1,3,4-thiadiazol-2-thiol
Übersicht
Beschreibung
“5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 156377-70-7 . It has a molecular weight of 215.22 . It is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4F3N3S2/c5-4(6,7)1-8-2-9-10-3(11)12-2/h1H2,(H,8,9)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 207.2±50.0 °C and a predicted density of 1.79±0.1 g/cm3 . Its pKa is predicted to be 5.28±0.40 .
Wissenschaftliche Forschungsanwendungen
Diastereoselektive formale 1,3-dipolare Cycloaddition
Diese Verbindung wird in einer metallfreien diastereoselektiven formalen 1,3-dipolaren Cycloaddition von N-2,2,2-Trifluorethylisatin-ketiminen und Cyclopenten-1,3-dionen eingesetzt. Dieser Prozess führt effizient zur Desymmetrisierung von Cyclopenten-1,3-dionen .
Kristallstruktur-Analyse
Die Kristallstruktur von 2-(2-Fluor-4-methyl-5-((2,2,2-Trifluorethyl)thio)phenyl)isoindolin-1-on, einer Verbindung, die mit 5-[(2,2,2-Trifluorethyl)amino]-1,3,4-thiadiazol-2-thiol verwandt ist, wurde untersucht .
3. Herstellung von cyclischen N-Aryl-Hydroxamsäuren Sie wird als Reagenz bei der enantioselektiven Herstellung von cyclischen N-Aryl-Hydroxamsäuren verwendet, die über eine Phasentransfer-katalysierte Alkylierung von Nitrobenzyl-bromiden zu Nitrophenylalaninen erfolgen .
Verbesserung von Batterietechnologien
Die Verbindung hat Anwendungen bei der Verbesserung von Batterietechnologien gefunden. Beispielsweise wurde 1,1,2,2-Tetrafluorethyl-2,2,2-trifluorethylether als Trägerlösungsmittel in Solvat-Ionenflüssigkeit (SIL) auf Basis von Glyme-Lithiumsalz für Lithium-Schwefel-Batterien verwendet. Dies hat die Zyklus- und Ratenleistung dieser Batterien deutlich verbessert.
Asymmetrische Synthese von Thiazolo-Triazolen
Die in dieser Arbeit entwickelte Methode bietet einen prägnanten und generalisierten Zugang zu Thiazolo-Triazolen, die eine chirale (Trifluor)ethylamingruppe enthalten .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds with a trifluoroethyl group have been used as acaricides , suggesting that the compound may target pests such as mites.
Mode of Action
It is known that compounds with similar structures have been used as acaricides, which work by disrupting the normal function of the nervous system in pests .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may interfere with the normal function of the nervous system in pests, leading to their death .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may lead to the death of pests such as mites by disrupting their nervous system .
Action Environment
It is known that similar compounds have been used effectively as acaricides, suggesting that the compound may be stable and effective in various environmental conditions .
Biochemische Analyse
Biochemical Properties
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with metal ions, which can influence enzyme activity and protein function . For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability.
Cellular Effects
The effects of 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation. Furthermore, 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s beneficial effects are observed at lower doses, while adverse effects become prominent at higher doses.
Metabolic Pathways
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. Additionally, it can influence the production of reactive oxygen species (ROS) and other signaling molecules, impacting cellular redox balance and signaling pathways.
Transport and Distribution
The transport and distribution of 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response.
Subcellular Localization
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be modulated by its subcellular localization, as it can interact with different biomolecules in distinct cellular environments.
Eigenschaften
IUPAC Name |
5-(2,2,2-trifluoroethylamino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S2/c5-4(6,7)1-8-2-9-10-3(11)12-2/h1H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXVNUIBDLAADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156377-70-7 | |
| Record name | 5-[(2,2,2-trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-methanamine](/img/structure/B1451625.png)


![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)
![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)
![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)


![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)

![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)
